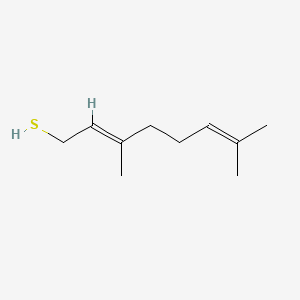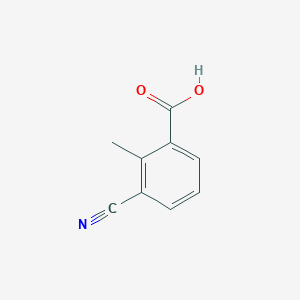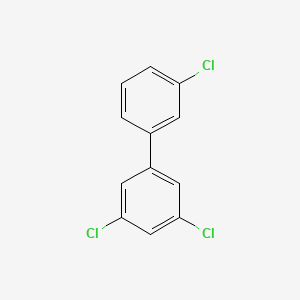
Thiogeraniol
Übersicht
Beschreibung
Thiogeraniol, also known as 3,7-dimethyl-2,6-octadiene-1-thiol, is a thiol derivative of geraniol. It is characterized by the replacement of the hydroxy group in geraniol with a thiol group. This compound is a monoterpenoid and is known for its distinct sulfur-containing functional group .
Vorbereitungsmethoden
Thiogeraniol can be synthesized through various methods:
Using Linalool: This method involves the rearrangement and hydrolysis of linalool.
Using Geranyl Bromide: In this method, geranyl bromide undergoes nucleophilic substitution with different nucleophiles to produce this compound.
Using Geraniol: Another method involves using geraniol as the raw material, with carbon tetrachloride and triphenylphosphine as reagents.
Analyse Chemischer Reaktionen
Thiogeraniol undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized to form sulfoxides and sulfones.
Reduction: It can be reduced to form corresponding thiols.
Substitution: This compound can participate in nucleophilic substitution reactions, where the thiol group can be replaced by other functional groups.
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide and reducing agents like lithium aluminum hydride. The major products formed depend on the specific reaction conditions and reagents used.
Wissenschaftliche Forschungsanwendungen
Thiogeraniol has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis and as a reagent in various chemical reactions.
Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in the development of new drugs.
Wirkmechanismus
The mechanism of action of thiogeraniol involves its interaction with various molecular targets and pathways. The thiol group in this compound can form covalent bonds with proteins and enzymes, potentially altering their function. This interaction can lead to various biological effects, including antimicrobial and antioxidant activities .
Vergleich Mit ähnlichen Verbindungen
Thiogeraniol is unique due to its sulfur-containing functional group. Similar compounds include:
Geraniol: The hydroxy analog of this compound, lacking the sulfur atom.
Linalool: Another monoterpenoid with a similar structure but different functional groups.
Citronellol: A related compound with a similar carbon skeleton but different functional groups.
This compound’s uniqueness lies in its thiol group, which imparts distinct chemical and biological properties compared to its analogs.
Eigenschaften
CAS-Nummer |
39067-80-6 |
|---|---|
Molekularformel |
C10H18S |
Molekulargewicht |
170.32 g/mol |
IUPAC-Name |
(2Z)-3,7-dimethylocta-2,6-diene-1-thiol |
InChI |
InChI=1S/C10H18S/c1-9(2)5-4-6-10(3)7-8-11/h5,7,11H,4,6,8H2,1-3H3/b10-7- |
InChI-Schlüssel |
FACAUSJJVBMWLV-YFHOEESVSA-N |
SMILES |
CC(=CCCC(=CCS)C)C |
Isomerische SMILES |
CC(=CCC/C(=C\CS)/C)C |
Kanonische SMILES |
CC(=CCCC(=CCS)C)C |
Siedepunkt |
58.00 °C. @ 0.35 mm Hg |
Dichte |
0.903-0.921 |
Physikalische Beschreibung |
yellow to orange liquid |
Herkunft des Produkts |
United States |
Synthesis routes and methods I
Procedure details








Synthesis routes and methods II
Procedure details








Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the primary application of Thiogeraniol based on current research?
A1: Current research primarily focuses on utilizing this compound as a raw material in the fragrance and flavor industries. For instance, it serves as a precursor for synthesizing this compound esters, which are valuable fragrance compounds [].
Q2: Can you describe a method for synthesizing this compound?
A2: One documented method involves using Linalool as the starting material and p-Toluenesulfonic acid as a catalyst []. This process boasts a high yield, reaching up to 92% [].
Q3: Has this compound been found in natural sources, and if so, what is its significance?
A3: Yes, this compound has been identified as a constituent of the essential oil extracted from green microalgae []. This finding is particularly interesting because these microalgae demonstrated potential for carbon dioxide capture, indicating a possible sustainable source for this compound production [].
Q4: Beyond its use as a fragrance precursor, has this compound exhibited any other biological activities?
A4: While research on this compound's biological activities is limited, one study identified it as a component of callus extracts derived from Kaffir lime (Citrus hystrix DC.) []. This suggests potential applications in plant tissue culture and the production of valuable secondary metabolites from plant sources [].
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





![2-[[3-(4-chlorophenyl)-3-[4-(1,3-thiazole-2-carbonyl)phenoxy]propyl]-methylamino]acetic acid;hydrate;hydrochloride](/img/structure/B3425087.png)








